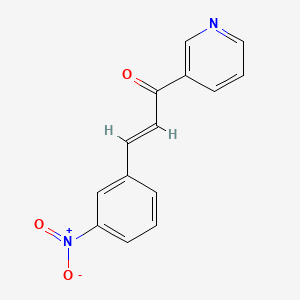

4-((3-(苄基(甲基)氨基)丙基)氨基)喹唑啉-2(1H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” belongs to the class of quinazoline and quinazolinone derivatives. These compounds are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . Quinazolines are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by a fused two-ring system, consisting of a benzene ring and a pyrimidine ring . The specific molecular structure of “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” is not provided in the retrieved papers.Chemical Reactions Analysis

Quinazolinone derivatives exhibit various chemical reactions, including the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction with metal ions, Mannich reaction, and cycloaddition reaction . The specific chemical reactions of “4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione” are not mentioned in the retrieved papers.科学研究应用

抗菌、镇痛和抗炎应用

喹唑啉衍生物已被合成并评估其潜在的抗菌、镇痛和抗炎活性。一项旨在根据药效团模型合成喹唑啉-4-酮/4-硫酮衍生物的研究表明,保留活性基本结构特征的修饰导致化合物具有显着的抗菌、镇痛和抗炎特性。其中一些衍生物对微生物表现出有希望的活性,并且对疼痛和炎症都有效,表明它们作为开发具有这些活性的化合物的来源的潜力 Dash, B., Dash, S., Laloo, D., & Medhi, C. (2017)。

心血管应用

某些喹唑啉衍生物已被确定为环磷酸鸟苷磷酸二酯酶 (cGMP-PDE) 的有效和选择性抑制剂,cGMP-PDE 是心血管系统中的关键酶。在特定位置引入紧凑和疏水取代基对喹唑啉衍生物进行修饰,导致对 cGMP-PDE 具有显着抑制活性的化合物,导致猪冠状动脉松弛。这表明它们在扩张冠状动脉和治疗心血管疾病方面的潜在应用 Takase, Y., Saeki, T., Watanabe, N., Adachi, H., Souda, S., & Saito, I. (1994)。

抗病毒应用

喹唑啉衍生物也因其抗病毒特性而被探索。合成了一系列喹唑啉-4(3H)-酮并评估了它们对包括单纯疱疹病毒-1 和 -2、牛痘病毒等一系列病毒的细胞毒性和抗病毒活性。一些化合物对所测试的病毒表现出更好的抗病毒活性,突出了喹唑啉衍生物在抗病毒治疗中的潜力 Kumar, K., Ganguly, S., Veerasamy, R., & De Clercq, E. (2010)。

抗癌应用

对喹唑啉衍生物的研究也扩展到抗癌应用。合成了一系列带有取代喹喔啉二酮的新型喹唑啉衍生物,并评估了它们对包括 MCF-7 和 HeLa 在内的癌细胞系的细胞毒活性。这些化合物表现出不同程度的细胞毒性活性,表明它们作为抗癌剂的潜力 Poorirani, S., Sadeghian-Rizi, S., Khodarahmi, G., Khajouei, M. R., & Hassanzadeh, F. (2018)。

作用机制

Target of Action

The primary targets of 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione are the enzymes α-amylase and α-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially control the rate of glucose absorption and manage blood sugar levels .

Mode of Action

The compound interacts with its targets (α-amylase and α-glucosidase enzymes) through different types of intermolecular interactions in the pocket site of these enzymes . This interaction inhibits the activity of the enzymes, thereby slowing down the breakdown of carbohydrates and the subsequent absorption of glucose into the bloodstream .

Biochemical Pathways

The inhibition of α-amylase and α-glucosidase enzymes affects the carbohydrate metabolism pathway. Specifically, it slows down the breakdown of complex carbohydrates into simple sugars, thereby reducing the rate at which glucose is absorbed into the bloodstream . This can help manage blood sugar levels, particularly in individuals with diabetes .

Result of Action

The compound exhibits moderate inhibitory activity against α-amylase and/or α-glucosidase enzymes . This results in a slower breakdown of carbohydrates and a reduced rate of glucose absorption, which can help manage blood sugar levels . In addition, the compound has shown cytotoxic effects in the Artemia salina assay, indicating potential anticancer properties .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione involves the reaction of 2-aminobenzonitrile with 3-(benzyl(methyl)amino)propylamine followed by cyclization with carbon disulfide and subsequent reduction with sodium borohydride.", "Starting Materials": [ "2-aminobenzonitrile", "3-(benzyl(methyl)amino)propylamine", "carbon disulfide", "sodium borohydride" ], "Reaction": [ "Step 1: 2-aminobenzonitrile is reacted with 3-(benzyl(methyl)amino)propylamine in the presence of a suitable solvent and a catalyst to form the intermediate 4-((3-(benzyl(methyl)amino)propyl)amino)benzonitrile.", "Step 2: Carbon disulfide is added to the reaction mixture and the resulting mixture is heated to promote cyclization to form the intermediate 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2-thiol.", "Step 3: Sodium borohydride is added to the reaction mixture to reduce the thiol group to a thione group, forming the final product 4-((3-(benzyl(methyl)amino)propyl)amino)quinazoline-2(1H)-thione.", "Step 4: The product is purified by standard techniques such as column chromatography or recrystallization." ] } | |

| 440334-15-6 | |

分子式 |

C19H22N4S |

分子量 |

338.47 |

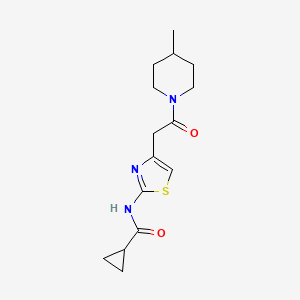

IUPAC 名称 |

4-[3-[benzyl(methyl)amino]propylamino]-1H-quinazoline-2-thione |

InChI |

InChI=1S/C19H22N4S/c1-23(14-15-8-3-2-4-9-15)13-7-12-20-18-16-10-5-6-11-17(16)21-19(24)22-18/h2-6,8-11H,7,12-14H2,1H3,(H2,20,21,22,24) |

InChI 键 |

GPIYZTHSVVSFBY-UHFFFAOYSA-N |

SMILES |

CN(CCCNC1=NC(=S)NC2=CC=CC=C21)CC3=CC=CC=C3 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

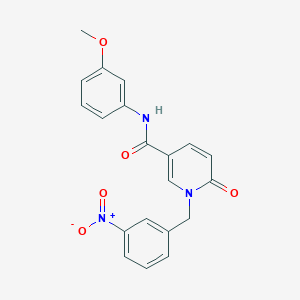

![1-[2-(2-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2985887.png)

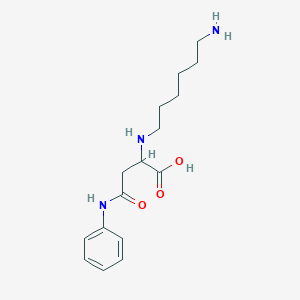

![Trifluoro(4-((1,3,5,7-tetraazatricyclo[3.3.1.1<3,7>]decyl)methyl)phenylthio)methane, hydrobromide](/img/structure/B2985892.png)

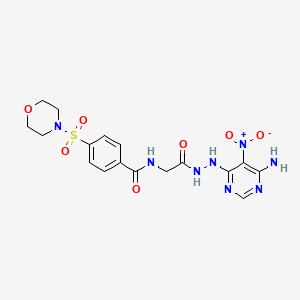

![6-cyclopropyl-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2985893.png)

![5-(3,4-Difluorophenyl)-7-methoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2985900.png)

![N-(2-ethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2985902.png)